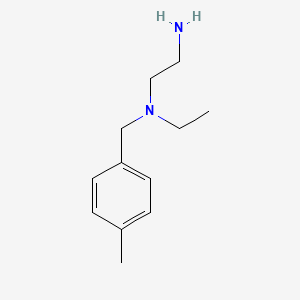
N*1*-Ethyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N*1*-Ethyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine features an ethylene diamine backbone with an ethyl group and a 4-methyl-benzyl substituent. Its molecular formula is C12H18N2, with a molecular weight of approximately 194.29 g/mol. This unique structure may confer distinct biological activities compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds containing the ethylene-1,2-diamine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of ethylene-1,2-diamine can demonstrate activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .
Case Study: Antimicrobial Screening
A study conducted on several derivatives of ethylene-1,2-diamine demonstrated varying degrees of antimicrobial activity. The results indicated that certain derivatives exhibited low LC50 values against pathogenic bacteria, suggesting their potential as lead compounds for developing new antibiotics.
| Compound Name | LC50 (µM) | Target Bacteria |
|---|---|---|
| Compound A | 11.6 | S. enterica |
| Compound B | 86 | P. aeruginosa |
| Compound C | 140 | S. aureus |
These findings highlight the importance of structural modifications in enhancing the biological activity of ethylene diamine derivatives.
The mechanism by which N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors through hydrogen bonding and electrostatic interactions . This interaction can lead to changes in enzyme activity or receptor function, which may contribute to its therapeutic potential.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may have applications in treating conditions such as:
- Infections : Due to its antimicrobial properties.
- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems .
- Cancer : Some derivatives have demonstrated anticancer activity in vitro .
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. Studies involving structure-activity relationship (SAR) analyses will be crucial for optimizing the efficacy of this compound and its derivatives.
Propriétés
IUPAC Name |
N'-ethyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZUEAFCBMJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













